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Compound of Interest

Compound Name:
Methyl 2-amino-6-

methoxynicotinate

Cat. No.: B595477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-amino-6-methoxynicotinate, a key building block in the synthesis of various pharmaceutical

compounds. This document is intended for researchers and professionals in the fields of

medicinal chemistry, organic synthesis, and drug development, offering a centralized resource

for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for Methyl 2-
amino-6-methoxynicotinate. The NMR data has been compiled from published literature,

while the IR and MS data are predicted based on the compound's chemical structure and

typical spectroscopic behavior of its functional groups.

Table 1: ¹H NMR Spectroscopic Data
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Solvent
Chemical
Shift (δ)
[ppm]

Multiplicity
Coupling
Constant
(J) [Hz]

Number of
Protons

Assignment

DMSO-d₆ 7.93 d 8.5 1 H-4

7.27 br s - 2 -NH₂

6.01 d 8.5 1 H-5

3.82 s - 3 -OCH₃ (ester)

3.76 s - 3 -OCH₃ (ring)

CDCl₃ 7.98 d 8.5 1 H-4

5.95 d 8.5 1 H-5

4.66 (br s) br s - 2 -NH₂

3.88 s - 3 -OCH₃ (ester)

3.79 s - 3 -OCH₃ (ring)

Data sourced from Jeges, G. et al. (2010).[1]

Table 2: ¹³C NMR Spectroscopic Data
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Solvent Chemical Shift (δ) [ppm] Assignment

DMSO-d₆ 167.6 C=O (ester)

166.6 C-6

159.7 C-2

142.2 C-4

99.7 C-3

98.3 C-5

53.5 -OCH₃ (ester)

51.4 -OCH₃ (ring)

CDCl₃ 168.0 C=O (ester)

166.5 C-6

158.7 C-2

142.3 C-4

97.9 C-3

97.7 C-5

53.4 -OCH₃ (ester)

51.3 -OCH₃ (ring)

Data sourced from Jeges, G. et al. (2010).[1]

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

3400-3200 N-H
Symmetric & Asymmetric

Stretching

3100-3000 C-H (aromatic) Stretching

2950-2850 C-H (aliphatic) Stretching

1720-1700 C=O (ester) Stretching

1620-1580 C=C, C=N (aromatic ring) Stretching

1600-1550 N-H Bending

1250-1200 C-O (ester) Stretching

1100-1000 C-O (ether) Stretching

Note: This data is predicted based on the functional groups present in Methyl 2-amino-6-
methoxynicotinate. Actual experimental values may vary.

Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode m/z (predicted) Assignment

Electrospray (ESI+) 183.0764 [M+H]⁺

205.0583 [M+Na]⁺

Note: This data is predicted based on the molecular formula (C₈H₁₀N₂O₃) of Methyl 2-amino-
6-methoxynicotinate. Actual experimental values may show fragmentation patterns depending

on the ionization technique used.

Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for Methyl 2-
amino-6-methoxynicotinate are not extensively detailed in the cited literature. Therefore, the

following sections describe standard, generalized procedures for obtaining NMR, IR, and MS

data for a solid organic compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7

mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The sample

is gently agitated to ensure complete dissolution. A small amount of a reference standard,

such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used

for analysis.

Data Acquisition:

¹H NMR: The spectrometer is tuned to the proton frequency. A standard pulse sequence is

used to acquire the free induction decay (FID). Key parameters include the spectral width,

acquisition time, relaxation delay, and the number of scans. The FID is then Fourier

transformed, phased, and baseline corrected to obtain the final spectrum.

¹³C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse

sequence is typically used to simplify the spectrum and enhance signal-to-noise. Due to

the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and

a longer acquisition time are generally required compared to ¹H NMR. The acquired FID is

processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm

is applied to ensure good contact between the sample and the crystal. This is a common and

rapid method for acquiring IR spectra of solid samples.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then,

the sample spectrum is acquired. The instrument software automatically subtracts the

background spectrum from the sample spectrum to produce the final IR spectrum. The data

is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol, acetonitrile). The concentration is typically in the range of µg/mL to ng/mL.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI), is used.

Data Acquisition: The sample solution is introduced into the ion source, where the analyte

molecules are ionized. The resulting ions are then guided into the mass analyzer, which

separates them based on their mass-to-charge ratio (m/z). The detector records the

abundance of each ion at a specific m/z value. The resulting data is displayed as a mass

spectrum, which is a plot of relative intensity versus m/z. For high-resolution mass

spectrometry (HRMS), the exact mass of the ions is determined, which can be used to

confirm the elemental composition.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound, from sample receipt to final data interpretation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Receive/Synthesize Compound

Dissolve in Solvent
(for NMR, MS)

Prepare Solid Sample
(for IR - ATR)

NMR Spectrometer
(¹H, ¹³C) Mass Spectrometer FT-IR Spectrometer

Process NMR Data
(FT, Phasing, Integration)

Process IR Data
(Background Subtraction)

Process MS Data
(Peak Identification)

Structural Elucidation &
Data Correlation

Final Report

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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